

The Pharmacokinetics and Bioavailability of Fosinopril Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **Fosinopril Sodium**, an angiotensin-converting enzyme (ACE) inhibitor. The information presented herein is intended to serve as a core resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

Fosinopril sodium is the sodium salt of the ester prodrug fosinopril. Following oral administration, it is hydrolyzed by esterases in the gastrointestinal mucosa and liver to its pharmacologically active diacid metabolite, fosinoprilat.[1] Fosinoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II.[2] Inhibition of ACE leads to decreased plasma angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3] A distinguishing characteristic of fosinopril is its dual route of elimination, with clearance occurring through both renal and hepatic pathways.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of both the prodrug, fosinopril, and its active metabolite, fosinoprilat, have been extensively studied.

Absorption



Following oral administration, fosinopril is slowly absorbed, with the primary site of absorption being the proximal small intestine (duodenum/jejunum).[2][5] The absolute absorption of fosinopril averages 36% of an oral dose.[2] While the rate of absorption may be slowed by the presence of food, the overall extent of absorption is not significantly affected.[2]

Distribution

Fosinoprilat is highly bound to plasma proteins, with a binding percentage of approximately 99.4%.[6] It has a relatively small volume of distribution and does not readily cross the blood-brain barrier.[2] Studies in animals have shown that fosinoprilat can cross the placenta.[2]

Metabolism

Fosinopril undergoes rapid and complete hydrolysis to its active metabolite, fosinoprilat.[2] This biotransformation occurs primarily in the gastrointestinal mucosa and the liver.[2] Fosinoprilat itself is not further metabolized to a significant extent.[6]

Excretion

A key feature of fosinoprilat is its dual elimination pathway. Approximately half of the absorbed dose is excreted in the urine and the remainder is eliminated in the feces.[6] This dual route of excretion provides a compensatory mechanism in patients with impaired renal or hepatic function.[4] The terminal elimination half-life of fosinoprilat is approximately 12 hours.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fosinopril and its active metabolite, fosinoprilat, in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Fosinoprilat after Oral Administration of **Fosinopril Sodium**



Parameter	Value	Reference
Cmax (ng/mL)	183.4 ± 59.4	[7]
Tmax (hours)	4.0 (median)	[7]
AUC ₀ -inf (ng·hr/mL)	1636 ± 620	[7]
Half-life (t½) (hours)	17.4 ± 11.4	[7]
Absolute Bioavailability (%)	36	[2]
Protein Binding (%)	>99	[5]

Table 2: Pharmacokinetic Parameters of Fosinoprilat after Intravenous Administration

Parameter	Value	Reference
AUC₀-inf (ng⋅hr/mL)	7816 ± 2693	[7]
Half-life (t½) (hours)	13.0 ± 5.2	[7]
Volume of Distribution (Vss) (mL)	5850 ± 2780	[7]
Total Clearance (mL/hr)	1088 ± 439	[7]
Renal Clearance (mL/hr)	472 ± 213	[7]
Non-renal Clearance (mL/hr)	617 ± 246	[7]

Experimental Protocols Human Bioavailability Study

A representative experimental design for a single-dose, randomized, two-period, two-treatment, two-sequence crossover bioequivalence study of **Fosinopril Sodium** tablets is outlined below.

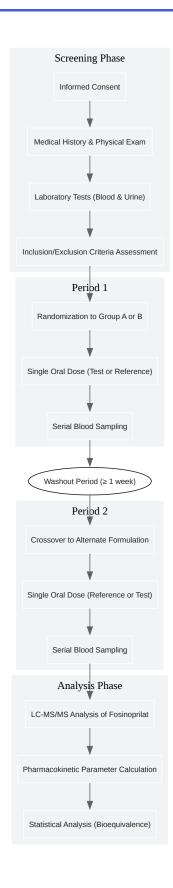
- Study Population: Healthy adult male and/or female volunteers.
- Inclusion Criteria: Typically includes non-smokers, within a specified age and Body Mass Index (BMI) range, with no clinically significant abnormalities upon physical and laboratory



examination.

- Exclusion Criteria: History of clinically significant diseases, allergies to ACE inhibitors, use of concomitant medications, and participation in other clinical trials within a specified timeframe.
- Study Design:
 - Subjects are randomly assigned to one of two treatment sequences.
 - In the first period, subjects receive a single oral dose of either the test or reference
 Fosinopril Sodium formulation after an overnight fast.
 - Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
 - Following a washout period of at least one week, subjects receive the alternate formulation in the second period, with the same blood sampling schedule.
- Bioanalytical Method: Plasma concentrations of fosinoprilat are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]





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Bioequivalence Study Workflow

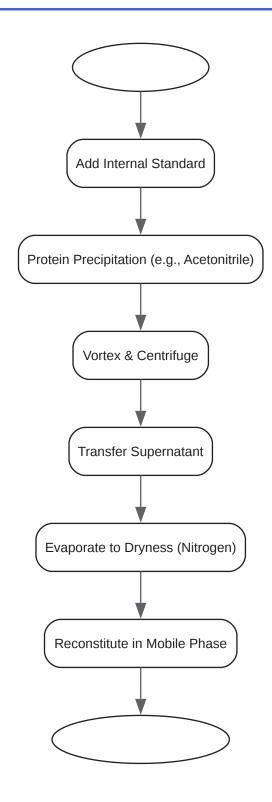


Bioanalytical Method: LC-MS/MS for Fosinoprilat in Human Plasma

A highly sensitive and selective LC-MS/MS method for the simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma has been developed and validated.[9][10] A summary of a typical method is provided below:

- Sample Preparation:
 - Plasma samples are thawed at room temperature.
 - An internal standard (e.g., a structurally similar compound not present in the sample) is added to the plasma.
 - Proteins are precipitated by the addition of a solvent such as acetonitrile, followed by vortexing and centrifugation.
 - The supernatant is transferred and evaporated to dryness under a stream of nitrogen.
 - The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: A reversed-phase C8 or C18 column is commonly used.[9]
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
 - Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
- Mass Spectrometric Conditions:
 - Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for fosinopril, fosinoprilat, and the internal standard.[8]





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LC-MS/MS Sample Preparation Workflow

Animal Pharmacokinetic Studies



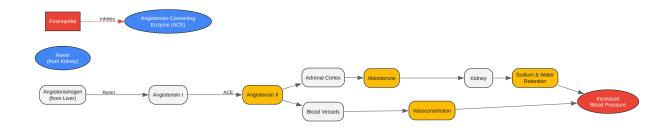
Pharmacokinetic studies of fosinopril have been conducted in various animal models, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion profile preclinically.

- Rat Model (e.g., Sprague-Dawley):
 - Dosing: Fosinopril is typically administered orally via gavage or intravenously via the tail vein.
 - Blood Sampling: Blood samples are collected serially from the jugular vein or via cannulation at predetermined time points.
 - Sample Processing: Plasma is separated and stored frozen until analysis by LC-MS/MS.
- Dog Model (e.g., Beagle):
 - Dosing: Oral administration is usually via gelatin capsules, and intravenous administration is via a cephalic or saphenous vein.
 - Blood Sampling: Blood is collected from a peripheral vein at specified intervals.
- Monkey Model (e.g., Cynomolgus):
 - Dosing: Oral administration can be achieved through gavage, and intravenous administration through a saphenous vein.
 - Blood Sampling: Blood samples are collected from a femoral or saphenous vein.[12]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Fosinoprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this signaling pathway and the point of intervention by fosinoprilat.





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Fosinopril's Inhibition of the RAAS

Conclusion

Fosinopril Sodium is a prodrug that is efficiently converted to its active metabolite, fosinoprilat. It exhibits a predictable pharmacokinetic profile characterized by moderate oral bioavailability and a unique dual route of elimination. This comprehensive guide provides essential data and methodologies to support further research and development of **Fosinopril Sodium** and other related compounds. The detailed experimental protocols and the visual representation of its mechanism of action offer a foundational resource for scientists and researchers in the pharmaceutical industry.

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- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Fosinopril Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673574#pharmacokinetics-and-bioavailability-of-fosinopril-sodium]

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